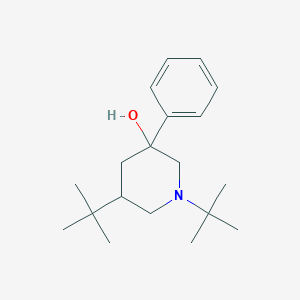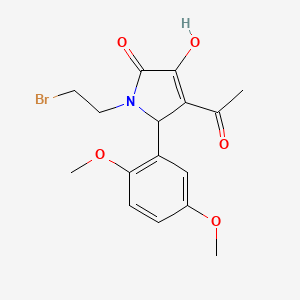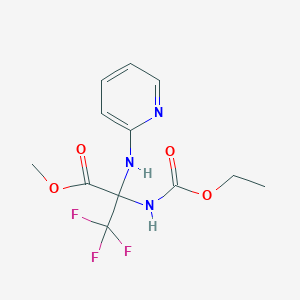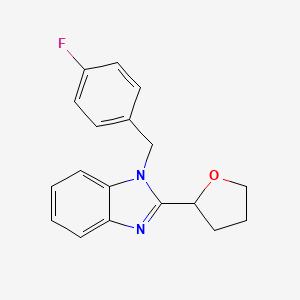
Methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4 h-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate belongs to the class of pyran-2-carboxylates. Its chemical formula is C23H18N2O5. Let’s break down its name:
Methyl: Indicates the presence of a methyl group (CH).
6-amino: Refers to an amino group (NH) attached at the 6th position.
5-cyano: Indicates a cyano group (CN) at the 5th position.
3-(4-methoxybenzoyl): A benzoyl group (CHCO-) with a methoxy (OCH) substituent at the 3rd position.
4-phenyl: A phenyl ring (CH) at the 4th position.
4H-pyran-2-carboxylate: The core structure is a pyran ring with a carboxylate group (COO-) at the 2nd position.
Méthodes De Préparation
Synthetic Routes::
Knoevenagel Condensation:
- Industrial synthesis often involves large-scale Knoevenagel condensation followed by purification and isolation steps.
Analyse Des Réactions Chimiques
Oxidation: The phenyl ring can undergo oxidation (e.g., with KMnO) to form a carboxylic acid.
Reduction: Reduction of the cyano group can yield an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reagents: Common reagents include strong bases (for condensation), oxidizing agents, and reducing agents.
Major Products: The methyl ester itself and its derivatives are key products.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Anticancer Properties: Some studies suggest cytotoxic effects against cancer cells.
Photophysical Properties: Used in fluorescence studies and as a probe in biological systems.
Polymer Chemistry: Building block for functional polymers.
Mécanisme D'action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: May modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compare with other pyran derivatives, such as coumarins and flavonoids.
Uniqueness: Highlight its distinctive features, including the benzoyl and cyano groups.
Propriétés
Formule moléculaire |
C22H18N2O5 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate |
InChI |
InChI=1S/C22H18N2O5/c1-27-15-10-8-14(9-11-15)19(25)18-17(13-6-4-3-5-7-13)16(12-23)21(24)29-20(18)22(26)28-2/h3-11,17H,24H2,1-2H3 |
Clé InChI |
CDHNQIOJLWYGMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=C(OC(=C(C2C3=CC=CC=C3)C#N)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B11050549.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11050558.png)



![1-(3-chloro-4-fluorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione](/img/structure/B11050574.png)
![1-[(3-Bromopropyl)sulfonyl]decane](/img/structure/B11050589.png)

![4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11050597.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11050616.png)
![1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050619.png)